Talaroconvolutin A: A Fungal Secondary Metabolite with Potent Anti-Cancer Activity via Ferroptosis Induction
Talaroconvolutin A: A Fungal Secondary Metabolite with Potent Anti-Cancer Activity via Ferroptosis Induction
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Talaroconvolutin A (TalaA) is a novel secondary metabolite isolated from the endophytic fungus Talaromyces convolutispora, a species associated with the traditional Chinese medicinal plant Panax notoginseng. This potent natural product has emerged as a significant area of interest in oncology research due to its demonstrated ability to induce a non-apoptotic form of programmed cell death known as ferroptosis in cancer cells. This technical guide provides a comprehensive overview of Talaroconvolutin A, including its chemical properties, biological activities with a focus on its anti-cancer effects, and detailed methodologies for its study. Quantitative data from key experiments are summarized, and the underlying molecular signaling pathways are visualized to facilitate a deeper understanding of its mechanism of action. This document is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, oncology, and drug development.
Introduction
Fungal secondary metabolites have historically been a rich source of novel therapeutic agents, and Talaroconvolutin A represents a promising recent discovery from this domain.[1] Isolated from Talaromyces convolutispora, an endophytic fungus, TalaA has demonstrated significant cytotoxic effects against various cancer cell lines.[1][2] Its primary mechanism of action has been identified as the induction of ferroptosis, an iron-dependent form of regulated cell death characterized by the accumulation of lipid peroxides.[2][3] This unique mode of action distinguishes it from many conventional chemotherapeutic agents that primarily induce apoptosis, opening new avenues for cancer therapy, particularly for treatment-resistant cancers.
This guide will delve into the technical details of Talaroconvolutin A, providing a consolidated resource for its scientific exploration and potential therapeutic development.
Chemical and Physical Properties
Talaroconvolutin A is a complex natural product with the molecular formula C₃₂H₄₁NO₃ and a molecular weight of 487.68 g/mol .[4] Its intricate chemical structure is a key determinant of its biological activity.
Table 1: Chemical and Physical Properties of Talaroconvolutin A
| Property | Value | Reference |
| Molecular Formula | C₃₂H₄₁NO₃ | [4] |
| Molecular Weight | 487.68 g/mol | [4] |
| CAS Number | 273199-42-1 | [4] |
| IUPAC Name | 5-((Z)-4-hydroxybenzylidene)-3-((1R,2S,4aS,6S,8aR)-3,4a,6-trimethyl-2-((E)-4-methylhex-2-en-2-yl)-1,2,4a,5,6,7,8,8a-octahydronaphthalene-1-carbonyl)-1,5-dihydro-2H-pyrrol-2-one | [4] |
| Synonyms | Talaroconvolutin-A, TalaA | [4] |
Biological Activity and Mechanism of Action
The most well-documented biological activity of Talaroconvolutin A is its potent and selective anti-cancer effect, which has been observed in both colorectal and bladder cancer models.[1][2]
In Vitro Anti-Cancer Activity
Talaroconvolutin A exhibits significant cytotoxicity against a range of cancer cell lines in a dose- and time-dependent manner.[2] The half-maximal inhibitory concentration (IC₅₀) values for various cell lines are summarized in the table below.
Table 2: In Vitro Cytotoxicity of Talaroconvolutin A (IC₅₀ Values)
| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| HCT116 | Colorectal Cancer | 9.23 (10% FBS), 1.22 (1% FBS) | [1] |
| SW480 | Colorectal Cancer | 8.15 (10% FBS), 1.40 (1% FBS) | [1] |
| SW620 | Colorectal Cancer | 5.82 (10% FBS), 1.27 (1% FBS) | [1] |
| SW780 | Bladder Cancer | 5.7 | [5] |
| UM-UC-3 | Bladder Cancer | 8.2 | [5] |
In Vivo Anti-Cancer Efficacy
In vivo studies using xenograft models have corroborated the anti-cancer potential of Talaroconvolutin A. Administration of TalaA has been shown to significantly suppress tumor growth without causing noticeable toxicity to the host.
Table 3: In Vivo Anti-Cancer Activity of Talaroconvolutin A
| Cancer Model | Animal Model | Treatment | Outcome | Reference |
| Colorectal Cancer (HCT116 xenograft) | BALB/c nude mice | 6.0 mg/kg, intraperitoneal injection | Significantly repressed the growth of xenografted tumors with no obvious liver or kidney toxicity. | [2][3] |
| Bladder Cancer | Xenograft model | 6.0 mg/kg | Significantly repressed the growth of xenografted tumors and did not affect body weight or cause obvious hepatorenal toxicity. | [5] |
Mechanism of Action: Induction of Ferroptosis
Talaroconvolutin A's primary mechanism of anti-cancer activity is the induction of ferroptosis.[2][3] This process is initiated by an increase in intracellular reactive oxygen species (ROS) and lipid peroxidation.[1][2] The key molecular events in TalaA-induced ferroptosis are:
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Increased ROS Production: TalaA treatment leads to a significant elevation of intracellular ROS levels.[1]
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Downregulation of SLC7A11: It downregulates the expression of Solute Carrier Family 7 Member 11 (SLC7A11), a component of the cystine/glutamate antiporter system Xc⁻, which is crucial for the import of cystine for glutathione (GSH) biosynthesis.[2][3] Reduced GSH levels impair the function of glutathione peroxidase 4 (GPX4), a key enzyme that detoxifies lipid peroxides.
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Upregulation of ALOXE3: Talaroconvolutin A upregulates the expression of Arachidonate Lipoxygenase 3 (ALOXE3), an enzyme that promotes lipid peroxidation.[2][3]
This dual mechanism of inhibiting the anti-oxidant system and promoting lipid peroxidation leads to the accumulation of lethal levels of lipid ROS, ultimately resulting in ferroptotic cell death.
Signaling pathway of Talaroconvolutin A-induced ferroptosis.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the anti-cancer activity of Talaroconvolutin A.
Cell Viability Assay (CCK-8 Assay)
Objective: To determine the cytotoxic effect of Talaroconvolutin A on cancer cell lines.
Protocol:
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Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of Talaroconvolutin A (typically ranging from 0.1 to 50 µM) and a vehicle control (DMSO).
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Incubate the plates for 24, 48, or 72 hours.
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Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
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Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC₅₀ values.
Workflow for the CCK-8 cell viability assay.
DNA Synthesis Assay (EdU Staining)
Objective: To assess the effect of Talaroconvolutin A on DNA replication and cell proliferation.
Protocol:
-
Culture cells in the presence of Talaroconvolutin A for the desired duration.
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Add 5-ethynyl-2´-deoxyuridine (EdU), a thymidine analog, to the culture medium at a final concentration of 10-50 µM and incubate for 2-4 hours.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes.
-
Permeabilize the cells with 0.5% Triton™ X-100 in PBS for 20 minutes.
-
Perform the Click-iT® reaction by incubating the cells with a reaction cocktail containing a fluorescently labeled azide (e.g., Alexa Fluor™ 488 azide) for 30 minutes.
-
Wash the cells and counterstain the nuclei with a DNA stain (e.g., DAPI or Hoechst 33342).
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Image the cells using a fluorescence microscope and quantify the percentage of EdU-positive cells.
Apoptosis and Cell Death Analysis (Flow Cytometry with Annexin V/PI Staining)
Objective: To differentiate between apoptosis, necrosis, and viable cells after treatment with Talaroconvolutin A.
Protocol:
-
Treat cells with Talaroconvolutin A for the desired time.
-
Harvest the cells, including both adherent and floating cells.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Annexin-binding buffer.
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Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
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Incubate for 15 minutes at room temperature in the dark.
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Analyze the stained cells by flow cytometry.
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Annexin V-negative/PI-negative: Viable cells
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Annexin V-positive/PI-negative: Early apoptotic cells
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Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
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Annexin V-negative/PI-positive: Necrotic cells
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Biosynthesis of Talaroconvolutin A
The precise biosynthetic pathway of Talaroconvolutin A has not yet been fully elucidated. However, as a secondary metabolite from a Talaromyces species, it is highly probable that its biosynthesis involves a combination of polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) gene clusters.[6] Fungal secondary metabolites with complex structures are often synthesized through the assembly of smaller precursor units by these large, multi-domain enzymes. Further genomic and transcriptomic studies on Talaromyces convolutispora are required to identify the specific gene cluster responsible for Talaroconvolutin A production and to characterize the enzymatic steps involved in its biosynthesis.
Future Perspectives and Conclusion
Talaroconvolutin A stands out as a promising natural product with significant potential for development as an anti-cancer therapeutic. Its unique mechanism of action, centered on the induction of ferroptosis, offers a novel strategy to combat cancer, particularly tumors that are resistant to conventional apoptosis-inducing drugs.
Further research is warranted in several key areas:
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Elucidation of the complete biosynthetic pathway: This will enable the potential for synthetic biology approaches to improve the yield of Talaroconvolutin A and to generate novel analogs with enhanced activity or improved pharmacological properties.
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In-depth in vivo studies: More comprehensive preclinical studies are needed to evaluate its efficacy, pharmacokinetics, and safety profile in a wider range of cancer models.
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Identification of molecular targets: While the downstream effects on the ferroptosis pathway are known, the direct molecular target(s) of Talaroconvolutin A remain to be identified.
References
- 1. The Bioactive Secondary Metabolites from Talaromyces species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of a novel ferroptosis inducer-talaroconvolutin A-killing colorectal cancer cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Secondary Metabolites of Mangrove-Associated Strains of Talaromyces - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Research advances in the structures and biological activities of secondary metabolites from Talaromyces [frontiersin.org]
